2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride
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Overview
Description
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is a chemical compound that features a piperidine ring substituted with a thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole-2-thiol with 2-chloroethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloroethane at room temperature for 48 hours . The resulting product is then purified and converted to its hydrochloride salt form.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiadiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole moiety can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride involves its interaction with specific molecular targets. The thiadiazole moiety allows the compound to cross cellular membranes and interact with biological targets, such as enzymes or receptors. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in various biological effects .
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole: A common structural motif in medicinal chemistry, known for its broad spectrum of biological activities.
2-Bromo-5-methyl-1,3,4-thiadiazole:
4-Methyl-7-((2-(5-methyl-1,3,4-thiadiazol-2-yl)thio)ethyl)thio: A compound with similar structural features, used in various chemical reactions.
Uniqueness
2-{2-[(5-Methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl}piperidine hydrochloride is unique due to its combination of a piperidine ring and a thiadiazole moiety. This combination imparts specific chemical and biological properties that are not found in other similar compounds. For example, the presence of the piperidine ring can enhance the compound’s solubility and stability, while the thiadiazole moiety provides a versatile scaffold for further chemical modifications .
Properties
Molecular Formula |
C10H18ClN3S2 |
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Molecular Weight |
279.9 g/mol |
IUPAC Name |
2-methyl-5-(2-piperidin-2-ylethylsulfanyl)-1,3,4-thiadiazole;hydrochloride |
InChI |
InChI=1S/C10H17N3S2.ClH/c1-8-12-13-10(15-8)14-7-5-9-4-2-3-6-11-9;/h9,11H,2-7H2,1H3;1H |
InChI Key |
PYRDXERAFHDCLN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)SCCC2CCCCN2.Cl |
Origin of Product |
United States |
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